molecular formula C13H18O3 B11884609 Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate CAS No. 1257397-44-6

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate

Cat. No.: B11884609
CAS No.: 1257397-44-6
M. Wt: 222.28 g/mol
InChI Key: AFNUZJWYBPNWIZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylpentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate typically involves the esterification of 2-(3-hydroxyphenyl)-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-oxophenyl)-4-methylpentanoate.

    Reduction: Formation of 2-(3-hydroxyphenyl)-4-methylpentanol.

    Substitution: Formation of 2-(3-chlorophenyl)-4-methylpentanoate.

Scientific Research Applications

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl compound, which can then interact with various pathways in the body.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyphenyl)-4-methylpentanoate
  • Methyl 2-(3-methoxyphenyl)-4-methylpentanoate
  • Methyl 2-(3-hydroxyphenyl)-4-ethylpentanoate

Uniqueness

Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate is unique due to the specific positioning of the hydroxy group on the phenyl ring and the methyl group on the pentanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1257397-44-6

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-(3-hydroxyphenyl)-4-methylpentanoate

InChI

InChI=1S/C13H18O3/c1-9(2)7-12(13(15)16-3)10-5-4-6-11(14)8-10/h4-6,8-9,12,14H,7H2,1-3H3

InChI Key

AFNUZJWYBPNWIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)O)C(=O)OC

Origin of Product

United States

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